molecular formula C15H14N2O3 B6392601 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261980-67-9

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%

Cat. No. B6392601
CAS RN: 1261980-67-9
M. Wt: 270.28 g/mol
InChI Key: QILKFYYNGHYQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% (N,N-DAPA-95) is an important intermediate in the synthesis of a variety of organic compounds. It is a colorless, crystalline solid with a molecular weight of 185.2 g/mol and a melting point of 124-125°C. N,N-DAPA-95 is used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used as a reactant in the synthesis of peptides and proteins.

Mechanism of Action

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is an intermediate in the synthesis of a variety of organic compounds. It is used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. The reaction proceeds in three steps: formation of the intermediate 4-chloro-3-methylbenzamide, followed by a condensation reaction with dimethylamine, and finally, a hydrolysis reaction to form 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%.
Biochemical and Physiological Effects
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is a colorless, crystalline solid with a molecular weight of 185.2 g/mol and a melting point of 124-125°C. It is used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used as a reactant in the synthesis of peptides and proteins. To date, no adverse biochemical or physiological effects have been reported for 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments is its low cost and availability. It is also easy to handle and can be stored at room temperature. The main limitation of using 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is that it is sensitive to air and moisture and should be stored in a dry, airtight container.

Future Directions

The potential future directions for research on 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% include: further studies on its synthesis and reactivity; further investigations into its use as a reactant in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds; further studies on its biochemical and physiological effects; development of new synthetic methods for its synthesis; and investigations into its potential applications in drug design and delivery.

Synthesis Methods

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is synthesized by a reaction between 4-chloro-3-methylbenzonitrile and N,N-dimethylformamide (DMF) in the presence of a base, such as sodium methoxide. The reaction proceeds in three steps: formation of the intermediate 4-chloro-3-methylbenzamide, followed by a condensation reaction with dimethylamine, and finally, a hydrolysis reaction to form 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%. The reaction is carried out at a temperature of 50°C under a nitrogen atmosphere.

Scientific Research Applications

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is used as a reactant in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. It is also used as a reactant in the synthesis of peptides and proteins. In addition, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is used as a reagent in the synthesis of pharmaceuticals and other organic compounds.

properties

IUPAC Name

3-[4-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-7-5-10(6-8-11)12-4-3-9-16-13(12)15(19)20/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILKFYYNGHYQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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